molecular formula C12H19N3O B2635785 3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine CAS No. 2200807-40-3

3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine

Cat. No. B2635785
CAS RN: 2200807-40-3
M. Wt: 221.304
InChI Key: HWTBZGJUMLFADP-UHFFFAOYSA-N
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Description

3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPMP and is a member of the pyridazine family of compounds.

Scientific Research Applications

Pharmacological Applications and Molecular Studies

  • Dopamine Receptor Agonists: Certain pyridazine derivatives have been identified as selective D4 dopamine receptor ligands, showing significant efficacy in inducing penile erection in vivo, which suggests their potential in treating erectile dysfunction. This effect was confirmed by the inhibition of the erection by a D4 selective antagonist, indicating a specific mechanistic pathway (Enguehard-Gueiffier et al., 2006).
  • Acetylcholinesterase Inhibitors: Pyridazine analogs have been synthesized and evaluated for their acetylcholinesterase inhibitory activity, highlighting the potential for treating Alzheimer's disease. The study identified modifications enhancing AChE-inhibitory activity and selectivity (Contreras et al., 2001).

Chemical and Structural Analysis

  • Synthesis and Characterization: Novel pyridazine derivatives have been synthesized and characterized, demonstrating significant pharmaceutical importance. The synthesis process, structural analysis through X-ray diffraction, and theoretical studies like Density Functional Theory (DFT) calculations provide insights into their molecular properties (Sallam et al., 2021).
  • Herbicidal Activities: Pyridazine derivatives have shown promising herbicidal activities, highlighting their potential as agricultural chemicals. The importance of certain molecular modifications in enhancing herbicidal effectiveness has been identified, emphasizing the role of electron-withdrawing groups for high activity (Xu et al., 2012).

Molecular Packing and Interaction Studies

  • Crystal Structure and Interaction Energy: The crystal structure and molecular interaction studies of pyridazine derivatives reveal details about their packing in the solid state and the types of intermolecular interactions, such as hydrogen bonding and π-π interactions. These insights are crucial for understanding the stability and reactivity of these compounds (Filali et al., 2019).

Corrosion Inhibition

  • Corrosion Inhibitors: Pyridazine compounds have been evaluated as corrosion inhibitors for iron in hydrochloride acid solution, demonstrating significant efficiency. Their action suggests potential applications in protecting metal surfaces against corrosion, which is vital for various industrial applications (Chetouani et al., 2003).

properties

IUPAC Name

3-methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-10-6-7-12(14-13-10)16-9-11-5-3-4-8-15(11)2/h6-7,11H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTBZGJUMLFADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCCCN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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